New Indocyanine Green

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lymphatic Research

- ICG is being investigated as a contrast agent in near-infrared fluorescence lymphangiography (NIRF-ICG lymphangiography). This imaging technique visualizes lymphatic vessels and helps diagnose lymphatic diseases like lymphedema. Researchers are exploring ways to optimize ICG solutions for better lymphatic imaging. For instance, a study published in Scientific Reports [Nature Research] investigated optimizing ICG solution for in vivo lymphatic research. The study aimed to improve signal intensity and stability of the dye. (Source: )

Cancer Imaging

- ICG's fluorescence properties are being explored for cancer imaging. Researchers are developing ICG conjugates, where ICG is linked to molecules that target specific biomarkers in cancer cells. These conjugates can potentially light up tumors during surgery, helping surgeons identify cancerous tissue. A study published in Cancer Research explored the use of ICG conjugates with monoclonal antibodies for in vivo molecular imaging of cancer. (Source: )

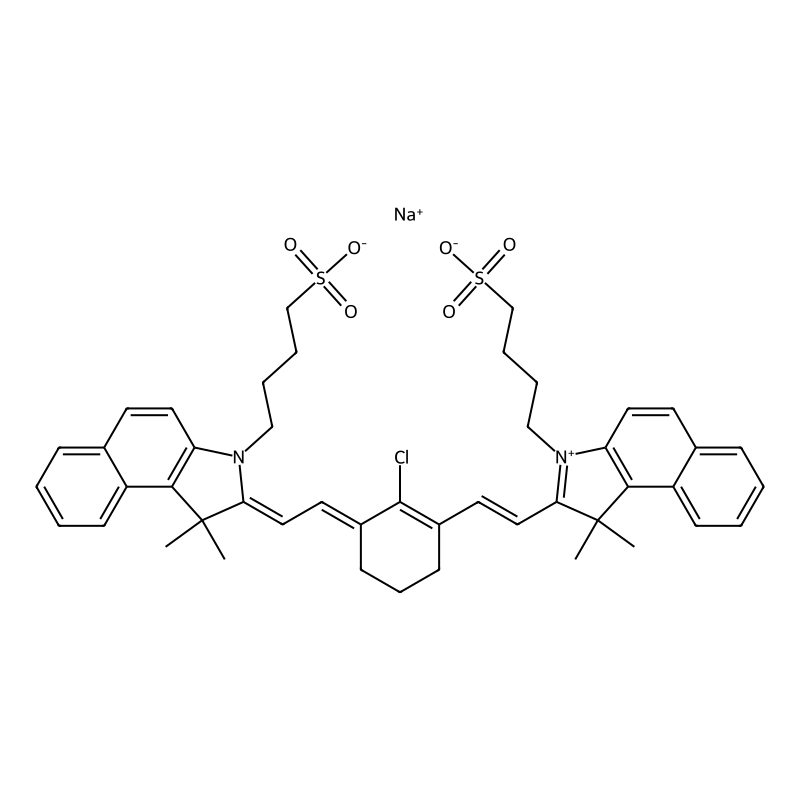

New Indocyanine Green is a synthetic dye belonging to the tricarbocyanine family, primarily utilized in medical diagnostics. Its full chemical name is 1H-benz[e]indolium, 2-[7-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, hydroxide, inner salt, sodium salt. The compound exhibits a dark green to blue-green solid appearance and dissolves in water to yield a deep emerald-green solution. New Indocyanine Green has a molecular formula of C43H47N2NaO6S2 and a molecular weight of 775 daltons. Its peak absorption occurs at approximately 800 nm in the near-infrared spectrum, making it particularly useful for imaging applications due to its ability to penetrate biological tissues effectively .

These synthesis techniques offer flexibility and scalability for producing various forms of the dye for research and clinical use.

New Indocyanine Green is primarily metabolized by the liver and is used as a diagnostic tool for assessing hepatic function and cardiac output. It is administered intravenously and binds tightly to plasma proteins (approximately 95% bound to albumin). The dye's half-life ranges from 150 to 180 seconds, with its elimination occurring exclusively through bile production. This unique metabolic pathway allows for precise measurements of hepatic blood flow using the Fick principle, making it invaluable in clinical settings .

Additionally, New Indocyanine Green has been studied for its potential use as an enzyme inhibitor against the death cap mushroom toxin alpha-amanitin, showcasing its diverse biological applications .

The synthesis of New Indocyanine Green involves several methods:

- Zincke Salt Method: This method utilizes Zincke salts as intermediates for producing heptamethine cyanine dyes. The process allows for large-scale synthesis of deuterated forms of New Indocyanine Green.

- Direct Deuteration: Although challenging, this method aims to create isotopically labeled versions of the dye through specific

New Indocyanine Green has several significant applications:

- Medical Diagnostics: It is widely used for measuring cardiac output and liver function.

- Ophthalmic Angiography: The dye aids in visualizing blood flow in retinal tissues.

- Fluorescence Imaging: Its near-infrared properties make it suitable for fluorescence-guided surgery and imaging techniques.

- Research: Investigations into liver diseases and drug-induced liver injury often utilize New Indocyanine Green due to its specific hepatic metabolism .

Several compounds share similarities with New Indocyanine Green in terms of structure or application:

New Indocyanine Green stands out due to its unique properties such as rapid hepatic clearance, minimal renal uptake, and specific absorption characteristics that enhance its utility in medical diagnostics compared to other similar compounds .

New Indocyanine Green exhibits significant fluorescence emission in the second near-infrared window (1000-1700 nm), a property that distinguishes it from conventional fluorescent dyes [1] [2]. The emission characteristics in the NIR-II region demonstrate remarkable environmental sensitivity, with the solvent medium playing a crucial role in determining both the intensity and spectral distribution of the emission [3].

In aqueous environments, particularly phosphate buffered saline, New Indocyanine Green displays modest NIR-II fluorescence with emission extending to approximately 1250 nm [4]. However, this emission is substantially enhanced in plasma and serum environments, where protein interactions promote a more favorable molecular conformation [1]. The fluorescence enhancement in plasma reaches approximately 30% of the total emission intensity in the NIR-II region compared to only 5% in simple aqueous solutions [4].

The most dramatic enhancement occurs in organic solvents, particularly ethanol, where the NIR-II emission can represent up to 45% of the total fluorescence output [3]. This enhancement is attributed to the prevention of molecular aggregation and the maintenance of monomeric forms that exhibit superior emission properties [3]. The emission spectrum in ethanol extends effectively to 1200 nm with consistent intensity throughout this range [3].

Protein binding interactions significantly influence NIR-II emission characteristics [5]. When New Indocyanine Green forms complexes with human serum albumin, the emission spectrum exhibits a red-shift with enhanced intensity in the 1000-1250 nm range [5]. The albumin-bound form demonstrates quantum yields approximately seven times higher than the free dye in aqueous solution [6].

The temperature dependence of NIR-II emission reveals interesting photophysical behavior [7]. As environmental temperature increases, there is a progressive shift in the emission maximum toward longer wavelengths, with the NIR-II component becoming more prominent [7]. This temperature sensitivity provides potential applications for thermal imaging and monitoring applications [7].

Singlet Oxygen Generation Efficiency

New Indocyanine Green demonstrates significant capability for singlet oxygen generation upon near-infrared irradiation, making it effective for photodynamic therapy applications [8] [9]. The singlet oxygen quantum yield varies considerably depending on the molecular environment and formulation approach employed [10].

In aqueous solutions, free New Indocyanine Green exhibits a singlet oxygen quantum yield of approximately 0.008, which is relatively modest compared to traditional photodynamic therapy agents [8]. However, this efficiency increases substantially when the dye is incorporated into formulations that prevent aggregation and maintain optimal molecular orientation [11] [12].

The formation of protein complexes dramatically enhances singlet oxygen generation efficiency [10]. New Indocyanine Green conjugated with biotin demonstrates singlet oxygen generation capabilities similar to the parent compound IR820, with quantum yields reaching 0.025 under optimal conditions [10]. This enhancement is attributed to the prevention of aggregation-induced quenching and the maintenance of favorable excited state dynamics [12].

Liposomal formulations provide another approach to enhancing singlet oxygen generation [12]. Encapsulation in appropriately designed liposomes can increase the quantum yield to approximately 0.012-0.018, representing a 50-125% improvement over free dye in aqueous solution [12]. The lipid environment provides both protection from aggregation and optimal positioning for oxygen interaction [12].

The detection of singlet oxygen generation has been accomplished through multiple methodologies [8]. Direct absorption spectroscopy reveals characteristic decreases in New Indocyanine Green absorption at 780 nm upon laser irradiation in the presence of oxygen [8]. Singlet Oxygen Sensor Green reagent provides fluorescence-based detection, though interference can occur with certain photosensitizers [8].

The wavelength dependence of singlet oxygen generation shows optimal efficiency at excitation wavelengths between 808-810 nm [9] [10]. At these wavelengths, the photothermal and photodynamic effects can be balanced to achieve optimal therapeutic outcomes [13]. Higher wavelengths tend to favor photothermal conversion over singlet oxygen generation [9].

Photothermal Conversion Mechanisms

The photothermal conversion process in New Indocyanine Green involves complex molecular mechanisms that convert absorbed light energy into thermal energy through non-radiative decay pathways [14] [15]. Approximately 85% of absorbed light energy undergoes internal conversion to heat within the molecular structure [14].

The primary mechanism involves vibrational relaxation following electronic excitation [16]. Upon absorption of near-infrared photons, New Indocyanine Green molecules undergo rapid internal conversion from the excited singlet state to vibrational levels of the ground state [14]. This process generates molecular motion that manifests as thermal energy in the surrounding medium [15].

Molecular aggregation significantly influences photothermal conversion efficiency [17]. Dimeric forms of Indocyanine Green demonstrate enhanced photothermal conversion efficiency, reaching up to 95% compared to 47% for monomeric forms [18]. The constrained molecular motion in dimeric structures promotes non-radiative decay pathways over fluorescent emission [18].

Environmental factors substantially affect photothermal conversion efficiency [19]. In aqueous solutions, free New Indocyanine Green typically achieves conversion efficiencies of 32.7%, while nanoformulations can enhance this to 56.7% [20] [19]. The enhancement is attributed to improved molecular stability and reduced degradation under laser irradiation [19].

The temperature rise kinetics follow predictable patterns dependent on concentration and laser power density [21]. At concentrations of 500 μg/mL and laser intensities of 0.5 W/cm², temperatures can reach 55°C within 4 minutes [6]. Higher laser intensities of 1.5 W/cm² can generate temperatures exceeding 90°C [6].

Thermal stability during repeated heating cycles is crucial for therapeutic applications [22]. New Indocyanine Green formulations can maintain photothermal efficiency through 6-8 heating/cooling cycles before significant degradation occurs [22]. This stability is enhanced in nanoformulations compared to free dye solutions [22].

Concentration-Dependent Quantum Yield Variations

The fluorescence quantum yield of New Indocyanine Green exhibits complex concentration dependence that reflects underlying molecular aggregation phenomena [3] [23]. At low concentrations (1-10 μM), the dye exists predominantly in monomeric form with optimal quantum yield values [3].

In aqueous environments, quantum yield values peak at approximately 30 μM concentration, reaching maximum values of 0.040 [3]. Beyond this concentration, aggregation-induced quenching becomes prominent, leading to progressive decreases in quantum yield [3]. At high concentrations (500 μM), quantum yields drop to approximately 0.005 due to extensive H-aggregate formation [3].

Organic solvents demonstrate markedly different concentration dependence [3]. In ethanol, quantum yields remain relatively stable across a broad concentration range, maintaining values between 0.140-0.150 from 1-50 μM [3]. Even at high concentrations (500 μM), quantum yields only decrease to 0.115, demonstrating the suppression of aggregation in organic media [3].

Serum environments provide intermediate behavior between aqueous and organic solvents [3]. Protein interactions promote monomer stability, allowing quantum yields to increase progressively to peak values of 0.130 at 50 μM concentration [3]. The protein binding prevents extensive aggregation while maintaining favorable emission properties [3].

The transition from monomeric to aggregated states occurs gradually over the concentration range of 10-100 μM [3]. Below 10 μM, predominantly monomeric forms exist with characteristic absorption maxima at 780 nm [3]. Above 50 μM, H-aggregate formation becomes significant, evidenced by the appearance of absorption features at 700 nm [3].

Temperature effects on concentration-dependent quantum yield reveal additional complexity [24]. At elevated temperatures, the aggregation threshold shifts to higher concentrations, effectively extending the range of optimal quantum yield performance [24]. This temperature dependence provides opportunities for thermal modulation of photophysical properties [24].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Zhao Q, Wang X, Yan Y, Wang D, Zhang Y, Jiang T, Wang S. The advantage of hollow mesoporous carbon as a near-infrared absorbing drug carrier in chemo-photothermal therapy compared with IR-820. Eur J Pharm Sci. 2017 Mar 1;99:66-74. doi: 10.1016/j.ejps.2016.11.031. Epub 2016 Dec 1. PubMed PMID: 27916695.

3: Thorat AV, Ghoshal T, Chen L, Holmes JD, Morris MA. Synthesis and stability of IR-820 and FITC doped silica nanoparticles. J Colloid Interface Sci. 2017 Mar 15;490:294-302. doi: 10.1016/j.jcis.2016.11.055. Epub 2016 Nov 15. PubMed PMID: 27914328.

4: Kumar P, Srivastava R. IR 820 dye encapsulated in polycaprolactone glycol chitosan: Poloxamer blend nanoparticles for photo immunotherapy for breast cancer. Mater Sci Eng C Mater Biol Appl. 2015 Dec 1;57:321-7. doi: 10.1016/j.msec.2015.08.006. Epub 2015 Aug 7. PubMed PMID: 26354271.

5: Shan L. Protoporphyrin IX and IR-820 fluorophore–encapsulated organically modified silica nanoparticles. 2012 Jun 29 [updated 2012 Aug 7]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK99560/ PubMed PMID: 22896867.

6: Chopra A. N'-Fluorescein-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (FITC-TrapG) and N'-(p-aminophenyl)thioether of IR-820-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (NIR-TrapG). 2012 Apr 10 [updated 2012 May 10]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK92709/ PubMed PMID: 22593947.

7: Prajapati SI, Martinez CO, Bahadur AN, Wu IQ, Zheng W, Lechleiter JD, McManus LM, Chisholm GB, Michalek JE, Shireman PK, Keller C. Near-infrared imaging of injured tissue in living subjects using IR-820. Mol Imaging. 2009 Jan-Feb;8(1):45-54. PubMed PMID: 19344575; PubMed Central PMCID: PMC2790532.